molecular formula C21H20ClN3O3S B2975876 N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 385417-83-4

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No. B2975876
CAS RN: 385417-83-4
M. Wt: 429.92
InChI Key: VODKPBVZVGMILS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds often focuses on their synthesis, crystalline structures, and potential applications. For example, studies on derivatives of quinoline and isoquinoline, which share structural similarities with the queried compound, have explored their synthesis, crystalline salt formation, and inclusion compounds. These compounds exhibit interesting properties, such as fluorescence when forming host–guest complexes, highlighting their potential in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Biological Activity

Derivatives of tetrahydroquinoline, a core structure related to the queried compound, have been synthesized and tested for various biological activities. For instance, pyridine derivatives have shown significant insecticidal activity, suggesting potential agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). Additionally, some compounds have demonstrated antimalarial activity, indicative of their therapeutic potential (Werbel et al., 1986).

Metabolism and Toxicology

Investigations into the metabolism and toxicological profiles of related chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways and potential health impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies are crucial for understanding the safety and environmental impact of chemically related substances.

Pharmacology

The development of novel phosphodiesterase 4 inhibitors for pulmonary diseases showcases the therapeutic applications of compounds with similar structural motifs (Villetti et al., 2015). This research underscores the potential of structurally related compounds in addressing respiratory conditions through topical pulmonary administration.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-21(2)8-16-14(17(26)9-21)6-12(10-23)20(25-16)29-11-19(27)24-15-7-13(22)4-5-18(15)28-3/h4-7H,8-9,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKPBVZVGMILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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